

Physicochemical Properties of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: **8-Methoxy-2-methylquinolin-5-amine**

Cat. No.: **B182576**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Methoxy-2-methylquinolin-5-amine**. The information herein is crucial for researchers and professionals engaged in drug discovery and development, offering essential data to predict the compound's behavior in biological systems and to inform formulation strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on its hydrochloride salt with computationally predicted values for the free base.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties of **8-Methoxy-2-methylquinolin-5-amine** and its hydrochloride salt is presented below. These values provide a foundational understanding of the molecule's characteristics.

| Property | 8-Methoxy-2-methylquinolin-5-amine (Free Base) | 8-Methoxy-2-methylquinolin-5-amine | Data Source |
|--|--|--|------------------------------|
| Molecular Formula | C ₁₁ H ₁₂ N ₂ O | C ₁₁ H ₁₂ N ₂ O·HCl | Calculated / CymitQuimica[1] |
| Molecular Weight | 188.23 g/mol | 224.73 g/mol | Calculated / CymitQuimica[1] |
| Melting Point | Predicted: 156-158 °C (for 8-methoxyquinolin-5-amine) | No Data Available | ChemicalBook[2] |
| Boiling Point | Predicted: 355.7 ± 27.0 °C (for 8-methoxyquinolin-5-amine) | No Data Available | ChemicalBook[2] |
| Aqueous Solubility | Predicted LogS: -3.5 to -2.5 (Slightly Soluble) | Expected to be higher than the free base | Predicted |
| pKa (most basic) | Predicted: 4.5 - 5.5 | No Data Available | Predicted |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.0 - 2.5 | No Data Available | Predicted |

Note: Predicted values are derived from computational models and should be confirmed by experimental data. The data for melting and boiling points are for the closely related compound 8-methoxyquinolin-5-amine and are provided as an estimation.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **8-Methoxy-2-methylquinolin-5-amine** is not readily available in the public domain, the following standard methodologies can be employed to determine its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

- A small, dried sample of **8-Methoxy-2-methylquinolin-5-amine** is finely powdered and packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range typically indicates a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability.

Methodology:

- An excess amount of **8-Methoxy-2-methylquinolin-5-amine** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

- A known concentration of **8-Methoxy-2-methylquinolin-5-amine** is dissolved in a suitable solvent (e.g., water or a co-solvent system).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

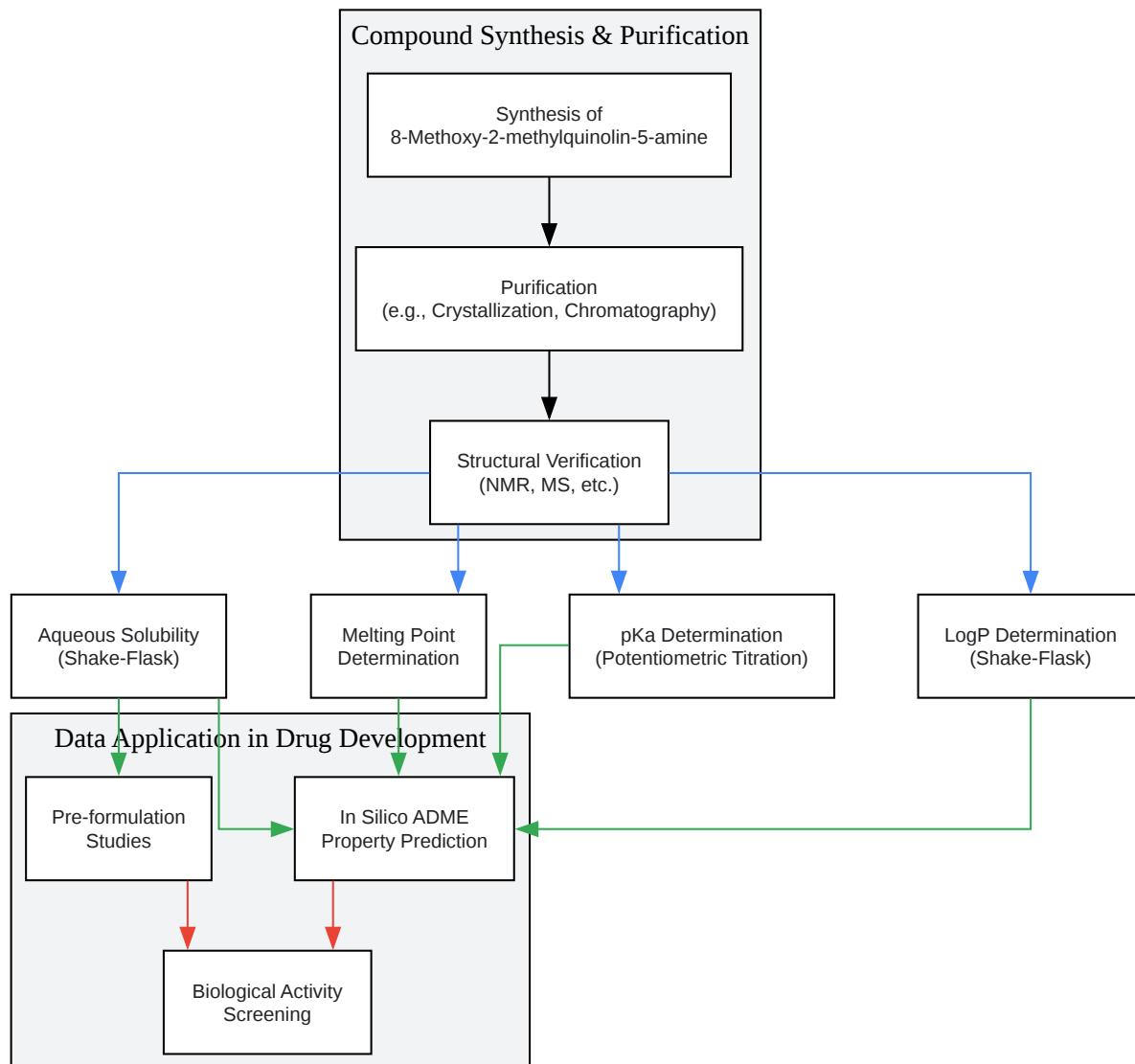
Methodology:

- A solution of **8-Methoxy-2-methylquinolin-5-amine** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Workflow and Visualization

Given the absence of specific signaling pathway data for **8-Methoxy-2-methylquinolin-5-amine**, a logical workflow for the physicochemical characterization of a novel chemical entity is

presented below. This diagram illustrates the typical progression from synthesis to the application of physicochemical data in drug development.



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Physicochemical characterization workflow.

This guide serves as a foundational resource for researchers working with **8-Methoxy-2-methylquinolin-5-amine**. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific and drug development endeavors. Experimental verification of the predicted properties is strongly recommended.

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References

- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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